molecular formula C18H20N4O2S2 B11010363 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B11010363
M. Wt: 388.5 g/mol
InChI Key: YUGZYYBVJZCSFH-UHFFFAOYSA-N
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Description

2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the introduction of the benzothiazole moiety and the acetyl(2-methylpropyl)amino group. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and benzothiazole rings. Common reagents include halogens, alkyl halides, and nucleophiles like amines and thiols.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 2-[acetyl(2-methylpropyl)amino]-N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-4-methyl-1,3-thiazole-5-carboxamide include other thiazole derivatives such as:

    2-acetyl-2-thiazoline: Known for its flavoring properties.

    5-ethyl-4-methyl-2-(2-methylpropyl)-thiazoline: Studied for its genotoxicity.

    5-ethyl-4-methyl-2-(2-butyl)-thiazoline: Also studied for its genotoxicity.

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C18H20N4O2S2

Molecular Weight

388.5 g/mol

IUPAC Name

2-[acetyl(2-methylpropyl)amino]-N-(1,3-benzothiazol-2-yl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H20N4O2S2/c1-10(2)9-22(12(4)23)18-19-11(3)15(26-18)16(24)21-17-20-13-7-5-6-8-14(13)25-17/h5-8,10H,9H2,1-4H3,(H,20,21,24)

InChI Key

YUGZYYBVJZCSFH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC(C)C)C(=O)C)C(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

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